molecular formula C24H25N5O2 B3005125 6-(2,3-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 932137-63-8

6-(2,3-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B3005125
CAS No.: 932137-63-8
M. Wt: 415.497
InChI Key: YEPBAGRCSZRBAT-UHFFFAOYSA-N
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Description

6-(2,3-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
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Scientific Research Applications

Luminescence Sensing

The compound's derivatives, specifically dimethylphenyl imidazole dicarboxylates, have been utilized in the creation of lanthanide(III)-organic frameworks. These frameworks demonstrate sensitivity to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensors for chemical detection (Shi et al., 2015).

Structural Characterization

Imidazole-based bisphenol, a related compound, has been structurally characterized and found to exhibit extensive hydrogen bonding and π···π interactions, which could be significant in molecular engineering and design (Nath & Baruah, 2012).

Synthesis of 4H-Imidazoles

The synthesis of 4H-imidazoles from reactions with NH-acidic heterocycles demonstrates the compound's utility in creating new heterocyclic structures, which could be explored for various applications in medicinal chemistry and material science (Mukherjee-Müller et al., 1979).

Formation of Tricyclic Imidazoles

Research on the formation of tricyclic imidazoles through reactions with isocyanates has shown potential for expanding the diversity of imidazole-based compounds, which could have implications in the development of novel pharmaceuticals or materials (Mitsuhashi et al., 1982).

Catalytic Applications

Studies have shown that small heterocyclic ligands, including derivatives of the compound , can enhance the catalytic activity in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), a high-performance engineering plastic. This suggests applications in industrial catalysis and polymer production (Gamez et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use in biological systems, the imidazole ring could potentially play a role in binding to biological targets, given that imidazole rings are present in many biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research into this compound could involve further exploration of its synthesis, properties, and potential applications. Given the presence of the imidazole and purine structures, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

6-(2,3-dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-8-7-11-19(17(16)2)27-14-15-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)13-12-18-9-5-4-6-10-18/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPBAGRCSZRBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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